An In-Depth Technical Guide to 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 1-(4-chloro-2-fluorophenyl)-2-methylpropan-1-one, a halogenated aromatic ketone of significant interest in synthetic chemistry. Due to its unique structural features—a sterically hindered isopropyl ketone and a di-substituted phenyl ring with competing electronic effects—this compound serves as a valuable intermediate for creating more complex molecules. Its fluorinated nature suggests potential applications in the development of metabolically stable pharmaceuticals and advanced agrochemicals.[1][2] This guide details the compound's physicochemical properties, provides a mechanistic rationale and a detailed protocol for its synthesis via Friedel-Crafts acylation, predicts its spectroscopic characteristics, discusses its reactivity, and outlines critical safety and handling procedures.
Molecular Identity and Physicochemical Properties
Nomenclature and Chemical Identifiers
1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one is a precise chemical name that describes its structure. However, in research and commercial contexts, it is primarily identified by its CAS number. A compilation of its key identifiers is presented below for unambiguous reference.
| Identifier | Value | Source |
| IUPAC Name | 1-(4-chloro-2-fluorophenyl)-2-methylpropan-1-one | [3] |
| CAS Number | 1341892-32-7 | [3] |
| Molecular Formula | C₁₀H₁₀ClFO | [3] |
| Molecular Weight | 200.64 g/mol | [3] |
| InChIKey | PTGALVMKMGCNQQ-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC(C)C(=O)C1=C(C=C(C=C1)Cl)F | [3] |
| Synonyms | 1-(4-Chloro-2-fluoro-phenyl)-2-methyl-propan-1-one, MFCD17290246 | [3] |
Core Physicochemical Data
While experimentally determined physical constants for this specific molecule are not widely published, its properties can be predicted based on its structure and comparison with similar compounds. It is expected to be a liquid or a low-melting solid at room temperature and is likely soluble in common organic solvents like ethanol, acetone, and dichloromethane, with limited solubility in water.[4][5]
| Property | Predicted/Observed Value | Notes |
| Appearance | Colorless to light yellow liquid or solid | Based on analogous compounds.[4] |
| Boiling Point | >200 °C (Predicted) | A high boiling point is expected due to its molecular weight and polarity. |
| Melting Point | Not specified | Likely a low-melting solid or liquid at ambient temperature. |
| Solubility | Soluble in organic solvents; sparingly soluble in water | The polar ketone group offers some polarity, but the aromatic ring and alkyl chain dominate. |
| Storage | Store sealed in a dry, room-temperature environment | To prevent hydration and degradation. |
Structural Analysis
The chemical behavior of 1-(4-chloro-2-fluorophenyl)-2-methylpropan-1-one is governed by its distinct functional groups:
-
Aryl Ketone: The carbonyl group (C=O) is a key reactive site, susceptible to nucleophilic attack and reduction. Its conjugation with the aromatic ring influences both its reactivity and spectroscopic properties.
-
4-Chloro and 2-Fluoro Phenyl Group: The two halogen substituents on the aromatic ring are electron-withdrawing via induction but electron-donating via resonance. Both are ortho-, para-directing groups in electrophilic aromatic substitution. Their presence is crucial for modulating the electronic properties of the ring and is a common strategy in drug design to block metabolic oxidation and improve bioavailability.[2]
-
Isopropyl Group: The bulky isopropyl group adjacent to the carbonyl provides significant steric hindrance, which can influence the approach of nucleophiles to the carbonyl carbon.
Synthesis and Mechanistic Insights
Primary Synthetic Route: Friedel-Crafts Acylation
The most direct and industrially relevant method for synthesizing this class of aryl ketones is the Friedel-Crafts acylation.[6] This reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring using a strong Lewis acid catalyst. For the target molecule, this involves the reaction of 1-chloro-3-fluorobenzene with isobutyryl chloride in the presence of a catalyst such as anhydrous aluminum chloride (AlCl₃).
Mechanistic Rationale
The reaction proceeds through a well-established mechanism initiated by the Lewis acid.[7]
-
Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of isobutyryl chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates a highly reactive and resonance-stabilized acylium ion ((CH₃)₂CH-C⁺=O).
-
Electrophilic Attack: The π-electron system of the 1-chloro-3-fluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.
-
Rearomatization: A weak base (often the AlCl₄⁻ complex) abstracts a proton from the carbon atom where the acyl group was added. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, 1-(4-chloro-2-fluorophenyl)-2-methylpropan-1-one.
Regioselectivity Analysis
The substitution pattern on the aromatic ring is a critical consideration. Both the fluorine at C2 and the chlorine at C4 are ortho-, para-directing groups.
-
The fluorine atom directs incoming electrophiles to its ortho (C1 and C3) and para (C5) positions.
-
The chlorine atom directs to its ortho (C3 and C5) and para (C1) positions.
The positions are numbered with the ketone attachment point as C1. The most favorable position for acylation is C1, which is ortho to the fluorine and para to the chlorine. This position is electronically activated by both halogens through resonance, making it the most nucleophilic site and leading to the desired isomer as the major product. Steric hindrance from the existing substituents makes attack at C3 and C5 less likely.
Detailed Experimental Protocol: Synthesis of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one
Causality Note: This protocol is adapted from established Friedel-Crafts acylation procedures.[6] Anhydrous conditions are critical because the Lewis acid catalyst (AlCl₃) and the acyl chloride are highly sensitive to moisture. A non-polar aprotic solvent like dichloromethane (DCM) is chosen because it effectively solvates the reactants without coordinating to and deactivating the catalyst.[8] The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between AlCl₃ and the acyl chloride, which helps prevent side reactions.
Materials and Reagents:
-
1-Chloro-3-fluorobenzene
-
Isobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and an ice bath.
Procedure:
-
Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C using an ice bath.
-
Reactant Addition: Add 1-chloro-3-fluorobenzene (1.0 equivalent) to the cooled suspension.
-
Acyl Chloride Addition: Add isobutyryl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred mixture over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via vacuum distillation or column chromatography on silica gel to yield the pure 1-(4-chloro-2-fluorophenyl)-2-methylpropan-1-one.
Workflow Visualization
Caption: Friedel-Crafts acylation synthesis workflow.
Spectroscopic Characterization
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale and Predicted Splitting Pattern |
| ¹H NMR | -CH(CH₃)₂ | ~3.0 - 3.5 ppm | Septet . The methine proton is deshielded by the adjacent carbonyl group and is split by the six equivalent methyl protons. |
| -CH(CH ₃)₂ | ~1.1 - 1.3 ppm | Doublet . The six equivalent protons of the two methyl groups are split by the single methine proton. | |
| Aromatic Hs | ~7.2 - 7.8 ppm | Multiplets . Three protons on the aromatic ring will exhibit complex splitting patterns due to H-H and H-F coupling. | |
| ¹³C NMR | C =O | ~195 - 205 ppm | The characteristic chemical shift for a ketone carbonyl carbon. |
| Aromatic Cs | ~115 - 165 ppm | Six distinct signals are expected. Carbons bonded to halogens (C-F, C-Cl) and the carbonyl group will be significantly shifted. C-F coupling will be observed. | |
| -C H(CH₃)₂ | ~35 - 45 ppm | Aliphatic carbon adjacent to the carbonyl. | |
| -CH(C H₃)₂ | ~18 - 22 ppm | Aliphatic methyl carbons. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z 200/202 | The presence of one chlorine atom will result in a characteristic M⁺/M+2 isotopic pattern with an approximate 3:1 intensity ratio. |
| Key Fragments | m/z 157/159, 43 | Loss of the isopropyl radical (•CH(CH₃)₂) to give the [C₇H₃ClFO]⁺ acylium ion. The peak at m/z 43 corresponds to the isopropyl cation [(CH₃)₂CH]⁺. | |
| IR Spec. | C=O Stretch | ~1680 - 1700 cm⁻¹ | Strong, sharp peak . Conjugation with the aromatic ring lowers the frequency from the typical ~1715 cm⁻¹ for aliphatic ketones.[9][10][11] |
| C-F Stretch | ~1200 - 1250 cm⁻¹ | Strong absorption characteristic of aryl fluorides. | |
| C-Cl Stretch | ~700 - 800 cm⁻¹ | Moderate to strong absorption. |
Chemical Reactivity and Potential Applications
Reactivity Profile
1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one is a versatile synthetic intermediate.
-
Ketone Reduction: The carbonyl group can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This creates a new chiral center, opening pathways to enantioselective synthesis.
-
Alpha-Halogenation: The methine proton alpha to the carbonyl can be substituted under appropriate conditions (e.g., with NBS or Br₂), providing a handle for further functionalization.
-
Condensation Reactions: The ketone can participate in various condensation reactions, such as the Wittig or aldol reactions, to form larger, more complex structures.
Role as a Synthetic Building Block
This molecule is a key building block for introducing the 4-chloro-2-fluorophenyl moiety into a target structure. This specific substitution pattern is valuable in medicinal chemistry for several reasons:
-
Metabolic Stability: The fluorine atom can block sites of metabolic oxidation by cytochrome P450 enzymes, increasing the half-life of a drug candidate.[2]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites, potentially enhancing binding affinity and potency.
-
Modulation of Physicochemical Properties: Halogen atoms influence a molecule's lipophilicity (LogP) and acidity/basicity (pKa), which are critical parameters for absorption, distribution, metabolism, and excretion (ADME) profiles.
A related, non-fluorinated analog, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, is a key intermediate in the synthesis of the fungicide cyproconazole, highlighting the importance of this structural class in agrochemistry.[12]
Logical Application Pathway
Caption: Potential synthetic pathways from the title compound.
Safety, Handling, and Storage
GHS Hazard Identification
This compound is classified as hazardous. All handling should be performed by trained personnel using appropriate personal protective equipment (PPE).
| GHS Classification | Pictogram | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed | [3] | |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation | [3] | |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation | [3] | |
| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation | [3] |
Precautionary Measures and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
First Aid Procedures
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Storage and Disposal
-
Storage: Keep the container tightly closed. Store in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not discharge into drains or the environment.
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